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Compound of Interest

Compound Name: OGT 2115

Cat. No.: B609723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the heparanase inhibitor OGT 2115 with

other relevant alternatives. The information is compiled from preclinical data to support

research and development decisions in the field of oncology and beyond.

OGT 2115: Mechanism of Action and Therapeutic
Potential
OGT 2115 is a potent, cell-permeable, and orally active small molecule inhibitor of heparanase.

[1] Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan

sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and cell

surfaces. Upregulation of heparanase is strongly associated with tumor growth, metastasis,

and angiogenesis, making it a compelling target for cancer therapy.

The primary mechanism of action of OGT 2115 involves the inhibition of heparanase activity,

which in turn disrupts the degradation of the ECM, a critical step in tumor cell invasion and

metastasis. Furthermore, heparanase releases various growth factors stored in the ECM, such

as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). By

inhibiting heparanase, OGT 2115 can reduce the bioavailability of these pro-angiogenic factors,

thereby exerting anti-angiogenic effects.
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A notable pathway affected by OGT 2115 has been identified in prostate cancer. Studies have

shown that OGT 2115 induces apoptosis in prostate cancer cells by downregulating the anti-

apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[2][3][4] This suggests a dual role for OGT
2115 in not only preventing cell invasion but also directly promoting cancer cell death.

Performance Comparison of Heparanase Inhibitors
This section provides a comparative overview of OGT 2115 and other heparanase inhibitors

that have been evaluated in preclinical or clinical studies. The data highlights the inhibitory

potency and other relevant biological activities.
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Inhibitor
Chemical
Class

Heparanase
IC50

Anti-
Angiogenic
IC50

Other Relevant
Activities &
Notes

OGT 2115 Small Molecule 0.4 µM 1 µM

Orally active.

Inhibits prostate

cancer cell

viability (PC-3

IC50: 20.2 µM;

DU-145 IC50:

97.2 µM).[2]

Reduces serum

VEGF levels by

~20% in an

MDA435

xenograft model.

[2]

OGT 2492 Small Molecule 3.0 µM 2 µM

Reduces serum

VEGF levels by

~50% in an

MDA435

xenograft model,

showing a more

pronounced

effect than OGT

2115 in this

specific study.[2]

Roneparstat

(SST0001)

Glycosaminoglyc

an (GAG)

Mimetic

~3 nM -

A high molecular

weight heparin

derivative. Has

been evaluated

in Phase I clinical

trials for multiple

myeloma.[5][6]

Pixatimod

(PG545)

Glycosaminoglyc

an (GAG)

Potent inhibitor

(specific IC50 not

- A synthetic

heparan sulfate
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Mimetic provided in

reviewed

sources)

mimetic. Has

been in clinical

trials for various

cancers. Also

exhibits anti-viral

activity.[1][7]

M-402

(Necuparanib)

Glycosaminoglyc

an (GAG)

Mimetic)

5 µg/mL -

A low molecular

weight heparin

derivative. Has

undergone

clinical

evaluation.

PI-88

(Muparfostat)

Oligosaccharide

Mixture

Analogues have

IC50 of ~1 µM
-

A mixture of

sulfated mannan

oligosaccharides.

One of the first

heparanase

inhibitors to enter

clinical trials.

Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of OGT 2115 are provided

below. These are generalized protocols and may require optimization for specific cell lines and

experimental conditions.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of OGT 2115 (e.g., 0.4,

0.8, 1.6, 3.2, and 6.4 µmol/L for KB oral cancer cells) and a vehicle control.[8] Incubate for

the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at

37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as

dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. The absorbance is proportional to the number of viable cells.

Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane

matrix.

Chamber Preparation: Coat the upper chamber of a Transwell insert with a layer of Matrigel

or another basement membrane extract to serve as an invasion barrier.

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

Compound and Chemoattractant Addition: Add OGT 2115 at various concentrations to the

upper chamber. In the lower chamber, add a medium containing a chemoattractant, such as

fetal bovine serum (FBS).

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

Cell Staining and Quantification: Remove non-invading cells from the top of the membrane.

Fix and stain the invading cells on the bottom of the membrane with a dye such as crystal

violet.

Analysis: Count the number of stained cells in several microscopic fields to quantify the

extent of invasion.

Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
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Cell Lysis: Treat cells with OGT 2115 for the desired time, then lyse the cells in a suitable

lysis buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay, such as the BCA assay.

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum

albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target

protein (e.g., MCL-1, β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and visualize them using an imaging system.

Visualizing the Impact of OGT 2115
The following diagrams illustrate the signaling pathways and experimental workflows

associated with the inhibitory effects of OGT 2115.
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Caption: General Heparanase Signaling Pathway and OGT 2115 Inhibition.
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Caption: OGT 2115-Mediated Downregulation of MCL-1 in Prostate Cancer.
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Caption: Experimental Workflow for Evaluating OGT 2115's Inhibitory Effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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